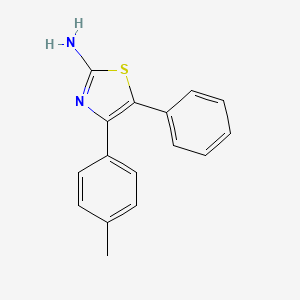

5-Phenyl-4-(p-tolyl)thiazol-2-amine

Übersicht

Beschreibung

5-Phenyl-4-(p-tolyl)thiazol-2-amine is a chemical compound with the molecular formula C16H14N2S . It is a versatile material with diverse applications in scientific research. Its unique structure enables its incorporation into various studies, including drug development, molecular synthesis, and material science.

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of 4-Phenylthiazol-2-amine derivatives via reactions of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 179 °C and a predicted boiling point of 429.3±14.0 °C . Its molecular weight is 266.36 .Wissenschaftliche Forschungsanwendungen

Molecular and Electronic Structure Investigations

The compound 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, a molecule structurally related to 5-Phenyl-4-(p-tolyl)thiazol-2-amine, has been the subject of detailed experimental and theoretical studies. Investigations included molecular geometry, vibrational frequencies, NMR chemical shift values, and atomic charges distribution using Hartree–Fock and DFT methods. These studies aimed at understanding the compound's conformational flexibility and electronic properties, which are crucial for its potential applications in various fields, including materials science and pharmacology (Özdemir et al., 2009).

Antitumor Activity and Drug Design

Several research efforts have focused on synthesizing derivatives of thiazole compounds, including those related to this compound, for their antitumor activities. For instance, the synthesis of isoxazolyl- and isothiazolylcarbamides, converted from accessible 5-phenyl(p-tolyl)isoxazol-3-carboxylic and related acids, has been reported. These compounds and their precursors exhibited significant antitumor activity, suggesting their potential as candidates for developing new anticancer drugs (Potkin et al., 2014).

Antimicrobial Agents

Research on thiazole derivatives, closely related to this compound, has shown promising antimicrobial properties. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and exhibited more potent antibacterial activity than reference drugs against pathogenic strains, especially Gram-positive bacteria. This highlights the potential of thiazole compounds in addressing antibiotic resistance and developing new antimicrobial agents (Bikobo et al., 2017).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including molecules structurally similar to this compound, have been evaluated for their corrosion inhibition performance on iron surfaces. Density functional theory (DFT) calculations and molecular dynamics simulations were employed to predict these compounds' efficiency against corrosion. Theoretical and experimental findings indicate that these derivatives could serve as effective corrosion inhibitors, offering potential applications in protecting metals and alloys in industrial settings (Kaya et al., 2016).

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of cellular targets, contributing to their broad range of biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that can control a variety of cellular pathways . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may influence how it interacts with its targets.

Biochemical Pathways

They also have the capacity to control a variety of cellular pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the chemical environment .

Zukünftige Richtungen

The future directions for the research and application of 5-Phenyl-4-(p-tolyl)thiazol-2-amine could involve its further exploration in the field of drug development, molecular synthesis, and material science. Its potential as a versatile material in scientific research suggests that it could be incorporated into various studies. Furthermore, the development of new and effective drugs based on this compound could be a promising area of research .

Biochemische Analyse

Biochemical Properties

5-Phenyl-4-(p-tolyl)thiazol-2-amine, like other thiazoles, is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been reported to have potent effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-11-7-9-12(10-8-11)14-15(19-16(17)18-14)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFBEWMAKVJSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

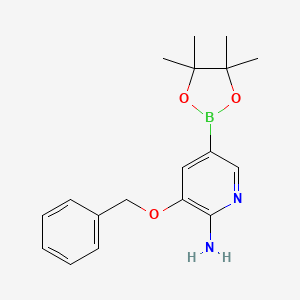

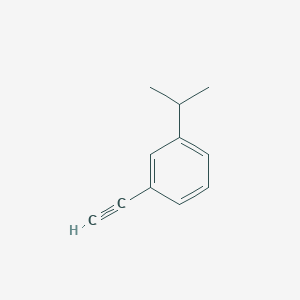

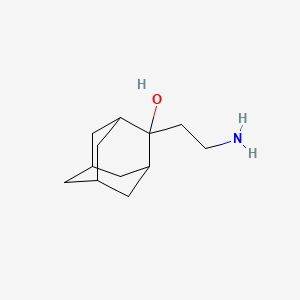

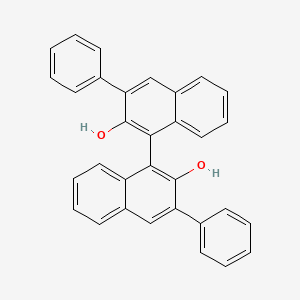

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)

![tert-Butyl N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}carbamate](/img/structure/B3153306.png)